molecular formula C27H46O2 B12810906 (8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

Cat. No.: B12810906
M. Wt: 402.7 g/mol
InChI Key: JQMQKOQOLPGBBE-QUAGBGEASA-N
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Description

The compound (8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is a complex organic molecule with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring systems and significant biological activity. The presence of multiple chiral centers and functional groups makes this compound an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by functional group modifications using reagents such as Grignard reagents, organolithium compounds, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Halides, amines, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one: has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one: can be compared with other similar compounds, such as:

    Steroids: Similar in structure but differ in functional groups and biological activity.

    Terpenoids: Share some structural features but have distinct biosynthetic pathways and functions.

    Polycyclic Aromatic Hydrocarbons: Similar ring systems but lack the functional groups present in the compound.

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,26-,27-/m1/s1

InChI Key

JQMQKOQOLPGBBE-QUAGBGEASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C

Origin of Product

United States

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